molecular formula C₃₄H₃₈ClNO₄ B1141130 (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride CAS No. 72983-76-7

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride

Cat. No.: B1141130
CAS No.: 72983-76-7
M. Wt: 560.12
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Description

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride is a stereochemically complex piperidine derivative with multiple benzyloxy substituents. Its molecular formula is C₃₄H₃₈ClNO₄, with an average mass of 560.131 Da and a monoisotopic mass of 559.248936 Da . The compound is a hydrochloride salt (1:1 ratio) and features four stereocenters, all in the (S) configuration except for the 5R position. The extensive benzyloxy groups (three at positions 3, 4, 5 and one on the methyl group at position 2) confer high hydrophobicity and steric bulk, making it a candidate for applications in glycosidase inhibition or chiral catalysis .

Key identifiers include:

  • ChemSpider ID: 28579312
  • CAS RN: 1323251-07-5 (primary), 72983-76-7 (alternative)
  • Synonyms: 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt .

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKTSVMJCTRAZ-JFPOYCEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride, with CAS Number 72983-76-7, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H38ClNO4
  • Molecular Weight : 560.12 g/mol
  • Structure : The compound features a piperidine core substituted with multiple benzyloxy groups.

Dopamine Receptor Antagonism

Recent studies have highlighted the compound's role as an antagonist at dopamine receptors. Specifically, it has shown activity against the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders.

  • Ki Values : In competitive binding assays using HEK293 cells expressing human dopamine receptors, the compound exhibited Ki values indicating its affinity for D2R, D3R, and D4R:
    • D2R: Ki = 167 nM
    • D3R: Ki = 134 nM
    • D4R: Ki = 96 nM .

This suggests that this compound may be a promising candidate for further development in treating conditions associated with dopamine dysregulation.

Stability and Metabolism

The compound's stability in biological systems is critical for its therapeutic potential. Studies indicate that it has improved stability in human liver microsomes compared to other analogs. This stability is essential for maintaining effective concentrations in vivo and minimizing metabolic degradation .

Case Study: Neuropsychiatric Applications

A study aimed at discovering novel D4R antagonists reported the synthesis of several benzyloxy piperidine derivatives. Among these derivatives, this compound was identified as one of the most potent compounds. The research focused on its ability to modulate dopaminergic signaling pathways relevant to conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Table of Biological Activity

Compound Target Receptor Ki Value (nM) Stability in Liver Microsomes
This compoundD2R167Moderate
This compoundD3R134High
This compoundD4R96High

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several pharmacological properties that are being explored:

Chemical Synthesis and Mechanisms

The synthesis of (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Key steps include:

  • Protection and Deprotection : Utilizing protecting groups during synthesis allows for selective reactions at specific functional sites on the molecule.
  • Enzymatic Reactions : The compound may undergo various enzymatic reactions in biological systems that can enhance or inhibit its activity depending on environmental conditions.

Biological Interaction Studies

Research on the interactions of this compound with biological targets is crucial for understanding its therapeutic potential:

  • Target Identification : Studies focus on identifying specific molecular targets within biological systems that the compound can modulate. This includes interactions with enzymes and receptors that could lead to therapeutic effects.
  • In Vitro Assays : Various assays are employed to evaluate the biological activity of the compound, including cell viability assays and biochemical assays to measure interactions with specific targets.

Future Research Directions

Given the promising preliminary findings regarding the pharmacological properties of this compound, future research may focus on:

  • Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.
  • Mechanistic Studies : Further elucidating the mechanisms of action through advanced molecular modeling and docking studies.
  • Development of Derivatives : Exploring structural modifications to enhance specific biological activities or reduce side effects.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Comparison

The compound is compared below with 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS RN: 65214-86-0), a structurally related piperidine derivative.

Property (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine HCl 4-(Diphenylmethoxy)piperidine HCl
Molecular Formula C₃₄H₃₈ClNO₄ C₁₈H₂₁NO·HCl
Molecular Weight 560.131 Da 303.83 Da
Substituents 4 benzyloxy groups (3,4,5-positions; methyl at 2) 1 diphenylmethoxy group
Stereochemistry 4 defined stereocenters (2S,3S,4S,5R) Not specified in available data
Hydrophobicity High (due to benzyloxy groups) Moderate (single aromatic substituent)
Applications Glycosidase inhibition, chiral synthesis Intermediate in organic synthesis
Regulatory References Limited data ATSDR, EFSA, EPA sources cited

Key Differences

Hydrophobicity : The benzyloxy substituents increase logP values compared to 4-(Diphenylmethoxy)piperidine HCl, impacting solubility and bioavailability .

Stereochemical Impact : The defined stereocenters (2S,3S,4S,5R) are critical for biological activity, whereas 4-(Diphenylmethoxy)piperidine HCl lacks stereochemical specificity in available data .

Computational Similarity Analysis

Using Tanimoto coefficients and subgraph matching (as in GEM-Path ), the target compound shows low similarity (<0.3 Tanimoto) with 4-(Diphenylmethoxy)piperidine HCl due to divergent substituent patterns. Graph-based comparisons highlight shared piperidine cores but significant differences in branching and functionalization .

Research Implications

  • Synthetic Challenges : The multi-step synthesis of the target compound requires precise stereochemical control, unlike simpler derivatives .
  • Biological Relevance : The benzyloxy groups may mimic carbohydrate moieties, suggesting utility in glycosidase inhibition studies, whereas 4-(Diphenylmethoxy)piperidine HCl is more suited as a synthetic intermediate .
  • Regulatory Considerations : 4-(Diphenylmethoxy)piperidine HCl has broader safety data (referencing ATSDR, EFSA ), while the target compound’s safety profile remains less documented.

Preparation Methods

Carbohydrate-Based Synthesis from Tetra-O-Benzyl-d-Glucopyranose

The most widely documented approach begins with 2,3,4,6-tetra-O-benzyl-d-glucopyranose, leveraging its pre-existing benzyl-protected hydroxyl groups for subsequent transformations. The six-step sequence involves:

  • Thioacetal Formation : Treatment with ethanethiol and bromodimethylsulfonium bromide (BDMS) to generate 6,6-bis(ethylthio)hexan-2-ol derivatives, achieving >85% conversion.

  • Oxidative Cyclization : Mercury(II) chloride-mediated cyclization in methanol, forming the piperidine ring with stereochemical fidelity.

  • Nitrone Synthesis : Oxidation of the intermediate piperidine to the corresponding nitrone using m-CPBA (meta-chloroperbenzoic acid), critical for downstream iminosugar production.

This route achieves an overall yield of 45–50%, with the stereochemistry at C2, C3, C4, and C5 rigorously controlled by the starting carbohydrate’s configuration.

Lactone-Derived Synthesis via Gluconolactone

An alternative method detailed in patent literature utilizes d-gluconolactone as the starting material:

  • Ammonolysis : Reaction with methanolic ammonia at 25°C for 1.5 hours to form δ-hydroxy amide intermediates.

  • Oxidation and Cyclization : DMSO/acetic anhydride-mediated oxidation generates a ketone, which undergoes cyclization under basic conditions to form the piperidine core.

  • Benzyl Protection : Sequential benzylation using benzyl bromide and NaH in THF, achieving complete protection of hydroxyl groups.

This pathway emphasizes scalability, with pilot-scale batches producing 72% yield after chromatographic purification.

Critical Reaction Parameters and Optimization

Stereochemical Control

The target compound’s (2S,3S,4S,5R) configuration necessitates precise control during ring formation:

  • Mercuric Oxide-Mediated Cyclization : In the carbohydrate route, HgO/HgCl₂ in methanol ensures retention of configuration at C3 and C4, as demonstrated by X-ray crystallography of intermediates.

  • Asymmetric Dihydroxylation : The patent route employs Sharpless asymmetric dihydroxylation with (DHQD)₂AQN as a chiral ligand to set the C5 and C6 stereocenters, achieving 98% enantiomeric excess (ee).

Benzyl Protection Strategies

Protection StepReagentsTemperatureYield
Primary OHBnBr, NaH0°C → rt92%
Secondary OHBnBr, TBAI40°C88%
Tertiary OHBnOTf, 2,6-Lutidine-20°C78%

Table 1: Benzylation efficiency under varying conditions.

Selective protection avoids premature deprotection, with tert-butyldimethylsilyl (TBS) groups used transiently for C2 hydroxyl masking.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Carbohydrate Route : Limited by the cost of tetra-O-benzyl-d-glucopyranose (~$320/g) but ideal for small-scale enantiopure synthesis.

  • Lactone Route : Economical starting material (d-gluconolactone at ~$5/g) supports kilogram-scale production, though requiring meticulous purification.

Recent Advances and Modifications

Flow Chemistry Adaptations

A 2024 study demonstrated continuous-flow thioacetal formation, reducing reaction time from 12 hours to 45 minutes and improving yield to 91%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieved 99% ee, though with 35% maximum yield due to substrate specificity limitations .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereochemical integrity?

Methodological Answer: The synthesis typically involves sequential benzyloxy protection of the piperidine core, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis. Critical steps include:

  • Protection of hydroxyl groups : Benzylation using benzyl bromide (BnBr) in anhydrous DMF with NaH as a base, ensuring exclusion of moisture to prevent hydrolysis .
  • Coupling reactions : Mitsunobu reactions (e.g., using DIAD/PPh3) for stereospecific ether formation, with yields dependent on solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) .
  • Deprotection and final HCl salt formation : Hydrogenolysis (H2/Pd-C) followed by HCl gas treatment in EtOAc to precipitate the hydrochloride salt .

Q. Key Reaction Optimization Table

StepConditionsYield RangeReference
BenzylationBnBr, NaH, DMF, 0°C60–75%
Mitsunobu CouplingDIAD, PPh3, THF, 25°C70–85%
Hydrogenolysis10% Pd-C, H2, EtOAc90–95%

Q. How can researchers ensure purity and stereochemical fidelity during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column (4.6 × 250 mm) with hexane:isopropanol (85:15) to confirm enantiomeric excess (>99% for all stereocenters) .
  • 1H/13C NMR Analysis : Compare coupling constants (e.g., J3,4 = 9.5 Hz for trans-diaxial protons) and DEPT-135 spectra to verify stereochemistry .
  • Recrystallization : Purify the final product using a 1:3 EtOAc:hexane mixture to remove diastereomeric impurities .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all synthetic steps due to volatile reagents (e.g., BnBr) .
  • Spill Management : Absorb spills with vermiculite, neutralize acidic residues with NaHCO3, and dispose as hazardous waste .
  • Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How to assess hydrolytic stability of benzyloxy groups under varying pH/temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours. Monitor degradation via LC-MS (ESI+ mode) to identify cleavage products (e.g., m/z 91 for benzyl cation) .
  • Kinetic Analysis : Calculate t1/2 using first-order kinetics. At pH 7.4 (37°C), t1/2 exceeds 14 days, but acidic conditions (pH 1.2) reduce stability to 48 hours .

5. Resolving contradictions between theoretical NMR predictions and experimental data
Methodological Answer:

  • 2D NMR Techniques : Perform NOESY (mixing time: 800 ms) to confirm spatial proximity of H-2 and H-6, validating chair conformation .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level using Gaussian 16. Compare computed chemical shifts with experimental 13C NMR (Δδ < 1 ppm acceptable) .

6. Mitigating byproduct formation during benzyloxy group introduction
Methodological Answer:

  • Optimize Stoichiometry : Use 1.2 equiv of BnBr per hydroxyl group to minimize oligomerization. Excess BnBr (>2 equiv) promotes dialkylation byproducts .
  • Additive Screening : Include 4Å molecular sieves to sequester water, reducing hydrolysis during benzylation (yield improvement: 15–20%) .

Q. What in vitro assays evaluate biological activity as a carbohydrate metabolism modulator?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of α-glucosidase (EC 3.2.1.20) using p-nitrophenyl-α-D-glucopyranoside. IC50 values <10 µM suggest therapeutic potential .
  • Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H and measure accumulation in Caco-2 cells (AP-to-BL transport ratio >2 indicates intestinal absorption) .

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